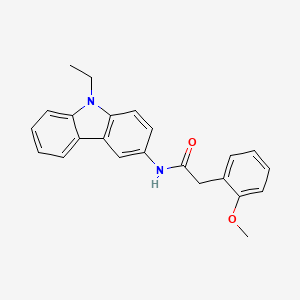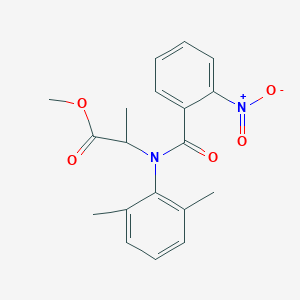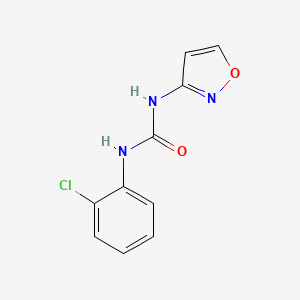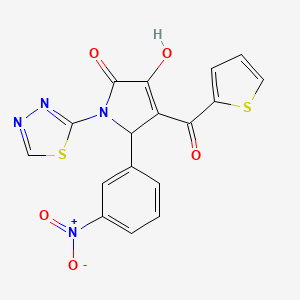
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide, also known as MNX, is a fluorescent dye used in various scientific research applications. It is commonly used as a labeling agent to track biological molecules, such as proteins and nucleic acids, in cells and tissues. MNX is a highly sensitive dye that emits a strong fluorescent signal when excited by light, making it a valuable tool in many areas of research.
Mécanisme D'action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves its ability to bind to specific biological molecules, such as proteins and nucleic acids, and emit a fluorescent signal when excited by light. The fluorescent signal can be detected and quantified using various imaging techniques, allowing researchers to track the movement and localization of these molecules in cells and tissues.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is its high sensitivity and specificity for labeling biological molecules. It emits a strong fluorescent signal that can be easily detected and quantified, making it a valuable tool in many areas of research. However, N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has some limitations, including its high cost, complex synthesis process, and limited availability from commercial sources.
Orientations Futures
There are several future directions for N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide research, including the development of new labeling strategies and the optimization of existing methods. Researchers are also exploring the use of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide in new areas of research, such as drug discovery and development. Additionally, the development of new imaging techniques and technologies is expected to enhance the use of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide in scientific research.
Méthodes De Synthèse
The synthesis of N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide involves several steps, starting with the reaction of 2-methyl-4-nitroaniline with phosgene to produce 2-methyl-4-nitrophenyl isocyanate. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid to form N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide. The overall synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is widely used in scientific research as a labeling agent to track biological molecules in cells and tissues. It has been used to study protein-protein interactions, protein localization, and gene expression. N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide is also used in high-throughput screening assays to identify compounds that can modulate specific biological pathways. Additionally, N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide has been used in the development of biosensors and diagnostic assays for detecting biomolecules in biological samples.
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-12-14(23(25)26)10-11-17(13)22-21(24)20-15-6-2-4-8-18(15)27-19-9-5-3-7-16(19)20/h2-12,20H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHLJOZYKFBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)

![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)

![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)





![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5060291.png)

